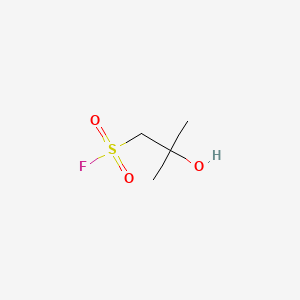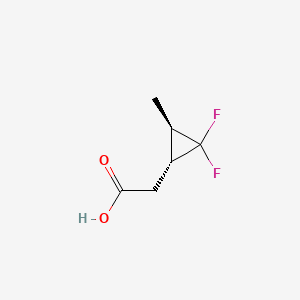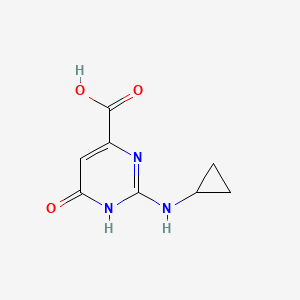
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out in the presence of a nickel catalyst and a suitable base, such as potassium carbonate, in a solvent like dimethoxyethane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction could produce difluoroethyl amines.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism by which 3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic and steric properties, leading to changes in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
3-(1,1-Difluoroethyl)pyridine: Another fluorinated heterocyclic compound with similar applications.
Uniqueness
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other fluorinated compounds .
Eigenschaften
Molekularformel |
C5H7F2N3 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
5-(1,1-difluoroethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-5(6,7)3-2-4(8)10-9-3/h2H,1H3,(H3,8,9,10) |
InChI-Schlüssel |
FSSMWFCUHWUSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=NN1)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)

